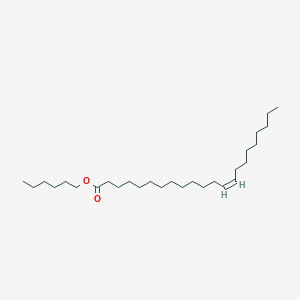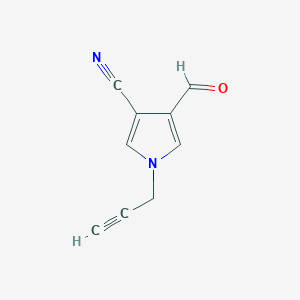
Dihydrogen oxobis(sulphato(2-)-O,O')zirconate(2-)
Vue d'ensemble
Description
Dihydrogen oxobis(sulphato(2-)-O,O’)zirconate(2-) is a zirconium-based compound with significant applications in various fields of science and industry. This compound is known for its unique chemical properties and its role in advanced material science, particularly in the development of nanomaterials and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen oxobis(sulphato(2-)-O,O’)zirconate(2-) typically involves the reaction of zirconium salts with sulfuric acid under controlled conditions. One common method includes the use of zirconium oxychloride and sulfuric acid, which react to form the desired compound. The reaction conditions often require precise temperature control and pH adjustments to ensure the formation of the correct product.
Industrial Production Methods
In industrial settings, the production of dihydrogen oxobis(sulphato(2-)-O,O’)zirconate(2-) is scaled up using continuous flow reactors. These reactors allow for the precise control of reaction parameters, ensuring consistent product quality. The use of high-purity starting materials and advanced purification techniques is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrogen oxobis(sulphato(2-)-O,O’)zirconate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state zirconium species.
Substitution: The sulphate groups can be substituted with other ligands, leading to the formation of different zirconium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligands such as phosphates, nitrates, and carboxylates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various zirconium complexes with different ligands, which can be tailored for specific applications in catalysis and material science.
Applications De Recherche Scientifique
Dihydrogen oxobis(sulphato(2-)-O,O’)zirconate(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and nanomaterials.
Biology: The compound is explored for its potential in drug delivery systems and as a component in biomedical implants.
Medicine: Research is ongoing into its use in cancer treatment due to its unique interactions with biological molecules.
Industry: It is utilized in the production of advanced ceramics, coatings, and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of dihydrogen oxobis(sulphato(2-)-O,O’)zirconate(2-) involves its interaction with molecular targets such as enzymes and cellular structures. The compound can induce oxidative stress in cells, leading to cytotoxic effects. Its ability to form stable complexes with biological molecules makes it a candidate for targeted drug delivery and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zirconium oxychloride: Another zirconium-based compound used in similar applications.
Zirconium sulfate: Shares similar chemical properties and is used in industrial processes.
Zirconium phosphate: Known for its use in ion-exchange materials and catalysts.
Uniqueness
Dihydrogen oxobis(sulphato(2-)-O,O’)zirconate(2-) is unique due to its specific sulphate ligands, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and catalysts.
Propriétés
IUPAC Name |
hydron;oxozirconium(2+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.O.Zr/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFNWUYMULDLCS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].O=[Zr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O9S2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19696-82-3, 35674-39-6 | |
| Record name | Zirconate(2-), oxobis(sulfato(2-)-kappaO,kappaO')-, hydrogen (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019696823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconate(2-), oxobis(sulfato(2-)-kappaO)-, hydrogen (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035674396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconate(2-), oxobis[sulfato(2-)-.kappa.O,.kappa.O']-, hydrogen (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconate(2-), oxobis[sulfato(2-)-.kappa.O]-, hydrogen (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrogen oxobis[sulphato(2-)-O,O']zirconate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid](/img/structure/B35130.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)






